molecular formula C20H23N3O3S B253775 N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

カタログ番号 B253775
分子量: 385.5 g/mol
InChIキー: SENMXZKXUZEHAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as MBQ-167, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzoxazine derivatives and has shown promising results in various preclinical studies.

作用機序

The mechanism of action of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the inhibition of various cellular pathways involved in the growth and proliferation of cancer cells and the protection of neurons from oxidative stress. This compound has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in the regulation of cell growth and proliferation. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for the growth and spread of cancer cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. Inflammation is a common factor in many diseases, and this compound has been found to have anti-inflammatory properties.

実験室実験の利点と制限

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study its effects on various cellular pathways. One of the limitations is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects, which could limit its therapeutic potential.

将来の方向性

There are several future directions for the study of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and inflammation. Another direction is to study its safety and efficacy in clinical trials, which will provide valuable information on its potential as a therapeutic agent. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, which will help in the development of optimal dosing regimens. Finally, the development of novel analogs of this compound may provide new insights into its mechanism of action and potential therapeutic applications.

合成法

The synthesis of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the condensation of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid with 2-amino-4-methyl-5-thiazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then coupled with cyclohexanecarboxylic acid to obtain the final product, this compound.

科学的研究の応用

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. Inflammation is a common factor in many diseases, and this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

特性

分子式

C20H23N3O3S

分子量

385.5 g/mol

IUPAC名

N-[5-methyl-4-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C20H23N3O3S/c1-11-18(24)21-15-10-14(8-9-16(15)26-11)17-12(2)27-20(22-17)23-19(25)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,21,24)(H,22,23,25)

InChIキー

SENMXZKXUZEHAZ-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)NC(=O)C4CCCCC4)C

正規SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)NC(=O)C4CCCCC4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。